Cas no 10489-51-7 (4H-1-Benzopyran-4-one,3-(6-methoxy-1,3-benzodioxol-5-yl)-7-[(3-methyl-2-buten-1-yl)oxy]-)
![4H-1-Benzopyran-4-one,3-(6-methoxy-1,3-benzodioxol-5-yl)-7-[(3-methyl-2-buten-1-yl)oxy]- structure](https://it.kuujia.com/scimg/cas/10489-51-7x500.png)
10489-51-7 structure
Nome del prodotto:4H-1-Benzopyran-4-one,3-(6-methoxy-1,3-benzodioxol-5-yl)-7-[(3-methyl-2-buten-1-yl)oxy]-
4H-1-Benzopyran-4-one,3-(6-methoxy-1,3-benzodioxol-5-yl)-7-[(3-methyl-2-buten-1-yl)oxy]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,3-(6-methoxy-1,3-benzodioxol-5-yl)-7-[(3-methyl-2-buten-1-yl)oxy]-
- 3-(6-methoxy-1,3-benzodioxol-5-yl)-7-(3-methylbut-2-enoxy)chromen-4-one
- 3-(6-Methoxy-1,3-benzodioxol-5-yl)-7-((3-methyl-2-butenyl)oxy)-4H-chromen-4-one
- 3-(6-Methoxy-benzo[1,3]dioxol-5-yl)-7-(3-methyl-but-2-enyloxy)-chromen-4-on
- 3-(6-methoxy-benzo[1,3]dioxol-5-yl)-7-(3-methyl-but-2-enyloxy)-chromen-4-one
- AC1L7XLH
- AG-D-17843
- CTK4A3452
- Maximaisoflavone C
- NSC382027
- 4H-1-BENZOPYRAN-4-ONE, 3-(6-METHOXY-1,3-BENZODIOXOL-5-YL)-7-((3-METHYL-2-BUTENYL)OXY)-
- 4H-1-BENZOPYRAN-4-ONE, 3-(6-METHOXY-1,3-BENZODIOXOL-5-YL)-7-((3-METHYL-2-BUTEN-1-YL)OXY)-
- UNII-W2V5S8JT1B
- W2V5S8JT1B
- 3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-4H-chromen-4-one
- Maxima isoflavone C
- CHEMBL1966368
- 3-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one
- NSC 382027
- DTXSID90146805
- NCI60_003637
- ISOFLAVONE, 2'-METHOXY-7-((3-METHYL-2-BUTENYL)OXY)-4',5'-(METHYLENEDIOXY)-
- 3-(6-METHOXY-1,3-BENZODIOXOL-5-YL)-7-((3-METHYL-2-BUTEN-1-YL)OXY)-4H-1-BENZOPYRAN-4-ONE
- MAXIMA SUBSTANCE C
- NSC-382027
- LMPK12050068
- 10489-51-7
-
- Inchi: InChI=1S/C22H20O6/c1-13(2)6-7-25-14-4-5-15-19(8-14)26-11-17(22(15)23)16-9-20-21(28-12-27-20)10-18(16)24-3/h4-6,8-11H,7,12H2,1-3H3
- Chiave InChI: HIMSTRVEHVBQCS-UHFFFAOYSA-N
- Sorrisi: COC1=CC2OCOC=2C=C1C1C(=O)C2C=CC(OC/C=C(/C)\C)=CC=2OC=1
Proprietà calcolate
- Massa esatta: 380.126
- Massa monoisotopica: 380.12598835g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 28
- Conta legami ruotabili: 5
- Complessità: 637
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 63.2Ų
Proprietà sperimentali
- PSA: 63.22
- LogP: 4.54230
4H-1-Benzopyran-4-one,3-(6-methoxy-1,3-benzodioxol-5-yl)-7-[(3-methyl-2-buten-1-yl)oxy]- Letteratura correlata
-
1. The oxidative rearrangement of olefins by thallium(III) acetate. Part II. Synthesis of isoflavonesW. D. Ollis,K. L. Ormand,B. T. Redman,R. J. Roberts,I. O. Sutherland J. Chem. Soc. C 1970 125
10489-51-7 (4H-1-Benzopyran-4-one,3-(6-methoxy-1,3-benzodioxol-5-yl)-7-[(3-methyl-2-buten-1-yl)oxy]-) Prodotti correlati
- 88509-91-5(Dichotomitin)
- 41743-73-1(Irisflorentin)
- 41653-81-0(Irilone (isoflavone))
- 16089-46-6(5-Amino-2-pyrrolidin-1-yl-benzoic acid)
- 2171890-82-5(3-amino(5-methylfuran-3-yl)methylazetidin-3-ol)
- 2648926-00-3((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamido-3-methylbutanoic acid)
- 1392491-59-6(Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate)
- 30811-79-1(poly-d-glutamic acid sodium salt)
- 2839157-07-0(N-(5-cyanopyridin-2-yl)-N-methylsulfamoyl chloride)
- 2226300-10-1(3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
